molecular formula C8H8N2O5 B1585232 4-Methoxy-3,5-dinitrotoluene CAS No. 29455-11-6

4-Methoxy-3,5-dinitrotoluene

Cat. No.: B1585232
CAS No.: 29455-11-6
M. Wt: 212.16 g/mol
InChI Key: HVNUPXQONRHUOX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics within the Nitroaromatic Class

4-Methoxy-3,5-dinitrotoluene is systematically named 2-methoxy-5-methyl-1,3-dinitrobenzene according to IUPAC nomenclature. aksci.comnih.gov It belongs to the nitroaromatic class of compounds, which are characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring.

The structure of this compound consists of a toluene (B28343) core (a benzene (B151609) ring substituted with a methyl group) further substituted with a methoxy (B1213986) group (-OCH₃) and two nitro groups. The specific arrangement of these functional groups on the benzene ring dictates its chemical properties and reactivity. The presence of the electron-withdrawing nitro groups significantly influences the electron density of the aromatic ring, making it susceptible to certain types of chemical reactions.

Interactive Data Table: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-methoxy-5-methyl-1,3-dinitrobenzene nih.gov
CAS Number 29455-11-6 nih.gov
Molecular Formula C₈H₈N₂O₅ nih.gov
Molecular Weight 212.16 g/mol nih.gov
Synonyms 2,6-Dinitro-4-methylanisole, 4-Methyl-2,6-dinitroanisole, 1-Methoxy-4-methyl-2,6-dinitrobenzene nih.govtcichemicals.com

Significance as a Dinitrotoluene Derivative in Contemporary Chemical Research

As a derivative of dinitrotoluene (DNT), this compound is of interest in various areas of chemical research. Dinitrotoluenes, as a class, are primarily known for their use in the production of toluenediamine (TDA), a precursor to polyurethanes. cdc.govmdpi.com While the most common isomers used for this purpose are 2,4-DNT and 2,6-DNT, the study of other derivatives like the methoxy-substituted compound provides valuable insights into structure-activity relationships.

Research into substituted dinitrotoluenes can inform the development of novel synthetic methodologies and the understanding of reaction mechanisms. For instance, the presence of the methoxy group can alter the electronic and steric properties of the molecule, potentially influencing the regioselectivity and kinetics of further chemical transformations, such as reduction or nucleophilic aromatic substitution reactions. The nitro groups confer high reactivity to the compound.

Historical Context of Dinitrotoluene Research and Analogous Compounds

The study of dinitrotoluenes has a long history, intrinsically linked to the development of industrial chemistry and explosives. wikipedia.orgepa.gov The nitration of toluene to produce mononitrotoluene (MNT) and subsequently dinitrotoluene has been a fundamental industrial process for over a century. diva-portal.org Research in this area has historically focused on optimizing reaction conditions to control the isomeric distribution of the products, with a particular emphasis on maximizing the yield of the commercially significant 2,4- and 2,6-isomers. epa.gov

The broader family of nitroaromatic compounds, including trinitrotoluene (TNT), has been extensively studied for its energetic properties. wikipedia.org While this compound itself is not a primary explosive, its study contributes to the fundamental understanding of the chemistry of this class of compounds. Research on analogous compounds, such as other substituted dinitrotoluenes and dinitroanisoles, provides a comparative framework for understanding how different functional groups impact the chemical and physical properties of the core dinitrotoluene structure. acs.org For example, studies on the alkaline hydrolysis of 2,4-dinitroanisole (B92663) (DNAN) offer insights into the reaction mechanisms that may be relevant to methoxy-substituted dinitrotoluenes. acs.org

Interactive Data Table: Properties of Related Dinitrotoluene Compounds

Compound Name CAS Number Molecular Formula Key Research Area
2,4-Dinitrotoluene (B133949) 121-14-2 C₇H₆N₂O₄ Polyurethane precursor, environmental studies cdc.govresearchgate.net
2,6-Dinitrotoluene (B127279) 606-20-2 C₇H₆N₂O₄ Polyurethane precursor, toxicology cdc.gov
3,5-Dinitrotoluene (B12062) 618-85-9 C₇H₆N₂O₄ Chemical synthesis, toxicology nih.gov
2,4,6-Trinitrotoluene (B92697) (TNT) 118-96-7 C₇H₅N₃O₆ Explosives, chemical synthesis wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNUPXQONRHUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293473
Record name 2,6-Dinitro-4-methylanisole
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Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29455-11-6
Record name 29455-11-6
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Record name 2,6-Dinitro-4-methylanisole
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Record name 4-Methoxy-3,5-dinitrotoluene
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Synthetic Methodologies and Precursor Chemistry of 4 Methoxy 3,5 Dinitrotoluene

Conventional Synthetic Routes to 4-Methoxy-3,5-dinitrotoluene

Conventional methods for synthesizing this compound primarily involve electrophilic aromatic substitution, specifically nitration, on a substituted toluene (B28343) precursor. An alternative conceptual pathway involves the etherification of a corresponding phenol (B47542) derivative.

Nitration Strategies for Substituted Toluenes and Dinitrotoluene Isomers

The primary route to this compound is through the direct nitration of 4-methoxytoluene (p-methylanisole). This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring is attacked by a nitronium ion (NO₂⁺). cerritos.edunih.gov The methoxy (B1213986) (-OCH₃) group is a strong activating, ortho-para directing group, while the methyl (-CH₃) group is a weaker activating, ortho-para director. The combined effect of these groups directs the incoming nitro groups to the positions ortho to the methoxy group (positions 3 and 5), which are also meta to the methyl group.

The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). cerritos.edunih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. cerritos.edu The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of hazardous byproducts. cerritos.eduewadirect.com

The nitration of substituted toluenes, such as 4-methoxytoluene, can lead to various products. For instance, the nitration of 4-methoxytoluene in acetic anhydride (B1165640) can yield a cis 1,2 nitronium acetate (B1210297) adduct in addition to nitro substitution products. cdnsciencepub.comresearchgate.net Studies on the nitration of various 4-substituted toluenes show that the reactivity towards nitration generally follows the order: OMe > F > Cl > Br. cdnsciencepub.com The direct nitration of toluene itself typically produces a mixture of ortho- and para-nitrotoluene isomers. cerritos.eduthemasterchemistry.com Further nitration of this mixture can lead to dinitrotoluene (DNT) isomers, with the ratio of 2,4-DNT to 2,6-DNT being approximately 80:20 under certain conditions. themasterchemistry.com

A study on the nitration of 4-methyl-2-nitroanisole (B94649) in acetic anhydride resulted in the formation of 4-methyl-2,6-dinitroanisole, among other products. cdnsciencepub.com This illustrates the complexity of isomer distribution based on the starting material and reaction conditions.

Etherification Approaches for Dinitrophenol Derivatives (Conceptual Analogy)

Conceptually, this compound could be synthesized via the etherification of 3,5-dinitro-o-cresol (B181647). This approach is analogous to the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. In this hypothetical route, 3,5-dinitro-o-cresol would first be deprotonated with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide would then react with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the desired methoxy ether.

This synthetic strategy is well-established for other nitroaromatic compounds. For example, dinitrocresol, a related compound, is prepared by the nitration of o-cresol. wikipedia.org The synthesis of various dinitrophenyl ethers has been documented, highlighting the viability of etherification reactions on dinitrophenol structures. For instance, the synthesis of 2,4-dinitrophenyl butyrate (B1204436) is achieved through the esterification of 2,4-dinitrophenol (B41442). researchgate.net While not a direct etherification, it demonstrates the reactivity of the hydroxyl group on a dinitrophenyl ring. The methylation of 4,5-dinitro-o-cresol to its corresponding methyl ether has also been reported, providing a direct precedent for this conceptual pathway. cdnsciencepub.com

Advanced Synthetic Approaches for this compound and Analogues

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of nitroaromatics like this compound. These approaches focus on enhancing safety, efficiency, selectivity, and environmental compatibility.

Flow Chemistry Applications in Nitroaromatic Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for nitration reactions. beilstein-journals.orgvapourtec.com Nitrations are typically fast and highly exothermic, posing considerable safety risks, especially on a large scale. ewadirect.combeilstein-journals.orgrsc.org Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. ewadirect.comvapourtec.com

Table 1: Comparison of Batch vs. Flow Chemistry for DNT Nitration ewadirect.com
ParameterBatch ModeFlow Chemistry
Conversion Rate<58%>99%
Reaction Time1 hour20 minutes
Safety ProfileHigher risk of thermal runawayEnhanced safety due to superior temperature control
ReagentsOften requires fuming HNO₃/oleumCan use less concentrated acids (e.g., 65% HNO₃)

Organocatalytic and Metal-Catalyzed Methods for Dinitrotoluene Derivative Synthesis

Recent advancements in catalysis offer novel routes for the synthesis and functionalization of nitroaromatic compounds. While traditional nitration relies on strong acids, modern methods employ transition-metal catalysts or organocatalysts to achieve higher selectivity and milder reaction conditions. researchgate.netsioc-journal.cn

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective nitration of aromatic compounds. researchgate.netsioc-journal.cn Catalysts based on palladium, rhodium, and copper can direct the nitro group to specific positions on the aromatic ring, often with the help of a directing group. researchgate.netsioc-journal.cn This approach offers improved atom economy and functional group tolerance compared to classical methods. researchgate.net For instance, palladium-catalyzed methods have been developed for transforming aryl chlorides and triflates into nitroaromatics under weakly basic conditions. organic-chemistry.org

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for synthesizing complex molecules from dinitrotoluene derivatives. N-Heterocyclic carbenes (NHCs) have been used to catalyze reactions involving dinitrotoluene derivatives, leading to the enantioselective synthesis of valuable chiral compounds. sioc-journal.cnnih.gov For example, organocatalytic methods have been developed for the asymmetric benzylation of Morita–Baylis–Hillman carbonates using 2,4-dinitrotoluene (B133949) derivatives as nucleophiles, yielding highly functionalized products with excellent stereoselectivity. thieme-connect.comresearchgate.net These methods demonstrate the potential to use dinitrotoluene scaffolds as building blocks for complex chiral molecules. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Nitroaromatic Compounds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of nitroaromatic synthesis, this involves developing safer and more sustainable methods. A key focus is the replacement of hazardous reagents like mixed sulfuric and nitric acid. acs.orgresearchgate.net

One significant development is the use of solid acid catalysts, such as zeolites (e.g., ZSM-5) and modified mixed-metal oxides, to replace liquid sulfuric acid. acs.orggoogle.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing acid waste. acs.orgacs.org Zeolite-based catalysts have shown promise in the regioselective nitration of toluene, favoring the formation of the para isomer. google.com

Other green approaches include:

Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. thieme-connect.de This has been applied to the nitration of phenols. acs.orgthieme-connect.de

Alternative nitrating agents: The use of reagents like ammonium (B1175870) nitrate (B79036) in combination with potassium bisulfate (KHSO₄) or copper(II) nitrate offers a milder and more selective alternative to traditional mixed acids for the nitration of phenols. acs.orgdergipark.org.tr

Solvent-free reactions: Conducting reactions without a solvent, where possible, reduces waste and simplifies purification.

Waste acid recycling: In flow chemistry setups, strategies for recycling waste acid have been developed, enhancing the economic efficiency and reducing the environmental footprint of the process. rsc.org

Derivatization Potential and Precursor Utility in Complex Molecule Synthesis

The chemical structure of this compound, featuring two activating nitro groups and a methoxy group on a toluene backbone, makes it a versatile intermediate for further chemical transformations. Its derivatization potential is primarily centered on the reactivity of the nitro groups, which can be selectively reduced to form amino functionalities. These resulting amino-nitro aromatic compounds are valuable precursors in the synthesis of more complex molecules, particularly in the field of energetic materials.

The conversion of this compound into its mono-amino derivative is a key synthetic transformation that unlocks its utility as a precursor. This is achieved through the selective reduction of one of the two nitro groups. In polynitro aromatic compounds, selective reduction can often be controlled by the choice of reducing agent and reaction conditions.

For dinitroaromatics containing an electron-donating group like a methoxy group, one nitro group can be reduced preferentially. stackexchange.comoup.com Common methods for such selective reductions include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, or chemical reduction using reagents like sodium sulfide (B99878) or polysulfides in what is known as the Zinin reduction. stackexchange.commdpi.com

In the case of this compound, both nitro groups are positioned ortho to the methoxy group. The selective reduction of one of these chemically equivalent nitro groups leads to the formation of 2-amino-4-methoxy-6-nitrotoluene (also known as 5-methoxy-2-methyl-3-nitroaniline). lookchem.com This derivative retains one nitro group, which is crucial for maintaining energetic character, while introducing a nucleophilic amino group that serves as a handle for subsequent synthetic elaborations. chemistry-chemists.comosti.gov The presence of both amino and nitro substituents on the benzene (B151609) ring is a common structural motif in many insensitive high explosives. scribd.com

Table 1: Physicochemical Properties of 2-Amino-4-methoxy-6-nitrotoluene

PropertyValue
CAS Number 16024-30-9 lookchem.com
Molecular Formula C₈H₁₀N₂O₃ lookchem.com
Molecular Weight 182.18 g/mol lookchem.com
Appearance Yellow crystalline solid lookchem.com
Melting Point 134 °C lookchem.com
Synonyms 5-Methoxy-2-methyl-3-nitroaniline lookchem.com

This table is interactive. You can sort and filter the data.

The amino-methoxy-nitrotoluene derivatives obtained from the selective reduction of this compound are pivotal starting materials for building advanced energetic materials. The synthesis of nitrogen-rich heterocyclic compounds is a primary focus in modern energetic materials research, as these structures often exhibit high heats of formation, greater density, and improved thermal stability compared to traditional nitroaromatic explosives like TNT. chemistry-chemists.comenergetic-materials.org.cn

The amino group in a precursor like 2-amino-4-methoxy-6-nitrotoluene provides a reactive site for a variety of cyclization reactions to form stable heterocyclic rings. For instance, amino-nitro aromatics are widely used precursors for the synthesis of:

Benzotriazoles: The amino group can be diazotized and subsequently cyclized to form a triazole ring fused to the benzene core.

Pyrazines and their N-oxides: Amino groups can be key components in the construction of pyrazine (B50134) rings, which are precursors to highly insensitive energetic materials like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). chemistry-chemists.com

Fused Heterocyclic Systems: The derivative can be used to construct more complex, caged, or bicyclic heterocyclic systems, which are investigated for their potential to combine high energy density with low sensitivity. chemistry-chemists.com

The rationale for using these derivatives is to create molecules where the energetic nitro groups are part of a more stable, nitrogen-rich heterocyclic system. This molecular design strategy often leads to materials with a better balance of properties, such as increased thermal stability and reduced sensitivity to impact and friction, which are critical for producing insensitive munitions (IMs). osti.govscribd.comimemg.org The synthesis of amino- and nitro-substituted heterocycles is a well-established pathway toward creating new insensitive energetic materials with performance characteristics superior to those of legacy explosives. osti.gov

Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 3,5 Dinitrotoluene

Electrophilic Aromatic Substitution Patterns in Dinitro-Methoxy-Toluene Systems

The regioselectivity of electrophilic aromatic substitution (EAS) on an aromatic ring is dictated by the electronic properties of the substituents already present. In the case of 4-methoxy-3,5-dinitrotoluene, the directing effects of the methoxy (B1213986) (-OCH₃), methyl (-CH₃), and two nitro (-NO₂) groups determine the position of attack by an incoming electrophile.

The methoxy group is a strongly activating substituent and an ortho, para-director due to its ability to donate electron density to the ring through resonance. vanderbilt.edu The methyl group is also an activating, ortho, para-directing group, albeit weaker than the methoxy group, contributing electron density via an inductive effect and hyperconjugation. vanderbilt.edu Conversely, the nitro groups are powerful deactivating substituents and meta-directors, withdrawing electron density from the ring through both resonance and inductive effects. wikipedia.org

In this compound, the positions ortho to the strongly activating methoxy group (C2 and C6) are the most likely sites for electrophilic attack. The position para to the methoxy group is occupied by the methyl group. The nitro groups at C3 and C5 strongly deactivate the ring, particularly at the positions ortho and para to them. Therefore, electrophilic substitution is highly disfavored at these positions.

Considering the combined influence of all substituents, the directing effects can be summarized as follows:

Methoxy group (-OCH₃) at C4: Strongly activates and directs ortho (C3 and C5).

Methyl group (-CH₃) at C1: Weakly activates and directs ortho (C2 and C6) and para (C4).

Nitro groups (-NO₂) at C3 and C5: Strongly deactivate and direct meta (C1, C5 and C1, C3 respectively).

The powerful activating and directing effect of the methoxy group is expected to dominate. However, the positions it directs to (C3 and C5) are already substituted with deactivating nitro groups. The methyl group directs to the C2 and C6 positions. The nitro groups direct any potential substitution to positions that are already substituted. Therefore, further electrophilic aromatic substitution on this compound is significantly hindered. If a reaction were to occur under forcing conditions, the most probable sites of attack would be the C2 and C6 positions, which are ortho to the methyl group and meta to one of the nitro groups.

Table 1: Directing Effects of Substituents in this compound

Substituent Position Electronic Effect Directing Influence
-OCH₃ 4 Activating (strong) ortho, para
-CH₃ 1 Activating (weak) ortho, para

Nucleophilic Aromatic Substitution Mechanisms and Kinetics

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like this compound, which possess a good leaving group and are activated by strong electron-withdrawing groups. nih.gov The two nitro groups at positions 3 and 5 strongly withdraw electron density from the aromatic ring, making it susceptible to attack by nucleophiles. The methoxy group at position 4 can act as a leaving group in such reactions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups, which provides significant stabilization. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

For this compound, a nucleophile (Nu⁻) would attack the C4 carbon, leading to the formation of a Meisenheimer complex. The subsequent departure of the methoxide ion (CH₃O⁻) would yield the substituted product.

Kinetic studies on analogous compounds, such as 2,4-dinitroanisole (B92663), reveal that the rate of nucleophilic aromatic substitution is dependent on the nature of the nucleophile, the solvent, and the temperature. researchgate.net For instance, the reaction of 2,4-dimethoxynitrobenzene with t-butoxide shows exclusive ortho-selectivity, highlighting the influence of steric and electronic factors on the reaction outcome. bwise.kr The kinetics of nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines have also been shown to be dependent on the nature of both the amine and the solvent. researchgate.net

Reduction Chemistry of Nitro Groups in this compound

The reduction of nitro groups is a fundamental transformation in the chemistry of nitroaromatic compounds. This process can lead to the formation of various products, including nitroso, hydroxylamino, and amino derivatives.

The selective reduction of one nitro group in a polynitroaromatic compound is a common synthetic strategy. In the case of this compound, the partial reduction of one nitro group would lead to the formation of an aminonitrotoluene derivative. The complete reduction of both nitro groups would yield a diaminotoluene derivative.

For this compound, the selective reduction of one nitro group would likely yield 4-methoxy-3-amino-5-nitrotoluene or 4-methoxy-5-amino-3-nitrotoluene. Given the symmetrical nature of the starting material with respect to the nitro groups, a mixture of these products might be expected, although steric and electronic factors could favor one over the other depending on the reducing agent and reaction conditions. Complete reduction would result in 3,5-diamino-4-methoxytoluene.

Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to its reactivity or biological activity. For the reduction of nitroaromatic compounds, QSAR models can be used to predict reaction rates based on various molecular descriptors. mdpi.com

The reduction of nitroaromatic compounds by zero-valent iron is a process of significant environmental interest for the remediation of contaminated sites. nih.govnm.gov Quantum chemical studies have been employed to understand the mechanism of nitro group reduction on the surface of metallic iron. mdpi.com These studies suggest that the direct electron donation from the metal surface into the π* orbital of the nitroaromatic compound is a key step in the transformation of the nitro group. mdpi.com

QSAR studies on the reduction of nitroaromatic pesticides by zero-valent iron have shown that the half-lives of these reactions can be correlated with structural and electronic properties of the molecules. nih.gov Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), which reflects the electron-accepting ability of the molecule, are often used in these models. A lower ELUMO generally corresponds to a faster reduction rate. Other descriptors that have been found to be important in QSAR models for the toxicity and reactivity of nitroaromatics include hydrophobicity, dipole moment, and various quantum chemical parameters. mdpi.com

Table 2: Common Descriptors in QSAR Models for Nitroaromatic Reduction

Descriptor Description Relevance to Reduction
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the ease of accepting an electron.
LogP Octanol-water partition coefficient Represents the hydrophobicity of the molecule.
Dipole Moment Measure of the polarity of the molecule. Can influence interactions with the reducing agent and solvent.

Oxidation Pathways of this compound and Related Compounds

The oxidation of dinitrotoluene compounds can occur at either the methyl group or the aromatic ring, depending on the oxidant and reaction conditions. For this compound, the electron-rich nature of the aromatic ring due to the methoxy and methyl groups, countered by the electron-withdrawing nitro groups, presents multiple potential sites for oxidation.

The most likely site of oxidation is the methyl group, which can be sequentially oxidized to a benzyl alcohol, a benzaldehyde, and finally a benzoic acid. This pathway is observed in the photochemical degradation of 2,4-dinitrotoluene (B133949), which produces 2,4-dinitrobenzyl alcohol, 2,4-dinitrobenzaldehyde, and 2,4-dinitrobenzoic acid. researchgate.net

Oxidation of the aromatic ring is also possible, potentially leading to ring cleavage and the formation of smaller organic acids. However, the presence of the deactivating nitro groups would make the ring less susceptible to oxidative attack compared to the methyl group.

Photochemical Transformation Pathways and Photolysis Kinetics

The photochemical transformation of nitroaromatic compounds in the environment is a significant degradation pathway. The photolysis of dinitrotoluenes in aqueous solutions has been shown to follow pseudo-first-order kinetics. nih.gov The rate of photolysis can be influenced by various factors, including the presence of dissolved species such as humic acids and salts. nih.gov

The photolysis of 2,4-dinitrotoluene in deionized water has a half-life of approximately 4 hours, which is reduced to 2 hours in the presence of humic acids and to 1 hour in the presence of sodium chloride. nih.gov This indicates that both sensitization by dissolved organic matter and the ionic strength of the solution can play a role in the photochemical degradation of these compounds.

The photochemical degradation of dinitrotoluenes can proceed through several pathways, including the oxidation of the methyl group to form benzyl alcohols, benzaldehydes, and benzoic acids, as well as the reduction of the nitro groups. researchgate.net The photolysis of 2,4,6-trinitrotoluene (B92697) (TNT) in seawater has been shown to produce 2,4,6-trinitrobenzaldehyde, 1,3,5-trinitrobenzene, 2,4,6-trinitrobenzoic acid, and 2-amino-4,6-dinitrobenzoic acid. nih.gov The photolysis of octyl methoxy cinnamate, a compound containing a methoxy-substituted aromatic ring, involves fragmentation around the ester group. whiterose.ac.uk

For this compound, similar photochemical transformation pathways can be expected. Irradiation with UV light would likely lead to the oxidation of the methyl group and potentially the reduction of one or both nitro groups. The presence of the methoxy group may also influence the photochemical reactivity and the distribution of photoproducts.

Table 3: Half-lives for the Photolysis of 2,4-Dinitrotoluene in Different Aqueous Media

Medium Half-life (hours)
Deionized Water ~4
Deionized Water with Humic Acids ~2

Identification of Photodegradation Intermediates

The photodegradation of this compound is a critical area of study for understanding its environmental fate and persistence. While direct research on the photodegradation intermediates of this specific compound is not extensively available in peer-reviewed literature, valuable insights can be drawn from studies on structurally analogous compounds, such as dinitrotoluene (DNT) and dinitroanisole (DNAN) isomers. The reaction mechanisms and intermediates identified for these related compounds provide a basis for proposing a putative photodegradation pathway for this compound.

The primary photodegradation pathways for nitroaromatic compounds generally involve one or more of the following processes: (1) oxidation of alkyl side chains, (2) reduction of the nitro groups, (3) nucleophilic substitution of a nitro or other functional group, and (4) cleavage of the aromatic ring. The specific intermediates formed are highly dependent on the reaction conditions, including the presence of photosensitizers or reactive oxygen species like hydroxyl radicals.

For dinitrotoluene isomers, a common photodegradation route is the stepwise oxidation of the methyl group. This process is initiated by the abstraction of a hydrogen atom from the methyl group, leading to the formation of a benzyl radical. Subsequent reactions with oxygen and water can produce the corresponding alcohol, aldehyde, and carboxylic acid. Further degradation can occur through decarboxylation, resulting in the loss of the carboxyl group as carbon dioxide and the formation of a dinitrobenzene derivative.

In the case of dinitroanisole isomers, studies have indicated that photodegradation can proceed through different pathways. One possibility is the nucleophilic substitution of a nitro group by a hydroxyl group, leading to the formation of methoxynitrophenols. Another potential reaction is the reduction of one of the nitro groups to an amino group, which would yield methoxy nitroanilines. The cleavage of the methoxy group is also a plausible degradation step, which would result in the formation of dinitrophenols.

Based on these established degradation pathways for similar compounds, a hypothetical scheme for the photodegradation of this compound can be proposed. The initial steps likely involve either the oxidation of the methyl group or reactions involving the nitro and methoxy groups. The presence of two nitro groups in the meta position to the methyl group and ortho and para to the methoxy group will influence the electron density of the aromatic ring and, consequently, the preferred sites of reaction.

The identification of these transient intermediates in experimental studies typically relies on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) is a powerful tool for separating and identifying the components of a complex reaction mixture. Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for more volatile intermediates or after derivatization.

The following table outlines the potential photodegradation intermediates of this compound, based on the degradation pathways of analogous compounds. It is important to note that this is a proposed list, and confirmation would require direct experimental evidence.

Potential IntermediateProposed Formation PathwayMolecular FormulaMolecular Weight (g/mol)
4-Methoxy-3,5-dinitrobenzyl alcoholOxidation of the methyl groupC₈H₈N₂O₆228.16
4-Methoxy-3,5-dinitrobenzaldehydeOxidation of the benzyl alcoholC₈H₆N₂O₆226.14
4-Methoxy-3,5-dinitrobenzoic acidOxidation of the benzaldehydeC₈H₆N₂O₇242.14
1-Methoxy-2,6-dinitrobenzeneDecarboxylation of 4-methoxy-3,5-dinitrobenzoic acidC₇H₆N₂O₅198.13
2-Methyl-4,6-dinitrophenolCleavage of the methoxy groupC₇H₆N₂O₅198.13
5-Methoxy-2-methyl-4-nitroanilineReduction of one nitro groupC₈H₁₀N₂O₃182.18

Further research involving detailed product analysis is necessary to definitively identify the intermediates and elucidate the complete photodegradation mechanism of this compound. Such studies would contribute to a more accurate assessment of its environmental impact and the development of effective remediation strategies.

Advanced Spectroscopic and Computational Characterization of 4 Methoxy 3,5 Dinitrotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques. pitt.edu The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. colostate.edu For 4-methoxy-3,5-dinitrotoluene, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. nih.gov Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. nih.govresearchgate.net

The electron-withdrawing nature of the two nitro groups and the electron-donating nature of the methoxy group significantly influence the chemical shifts of the aromatic protons and carbons. Specifically, the nitro groups deshield the adjacent aromatic protons, causing their signals to appear at a lower field (higher ppm value). Conversely, the methoxy group shields the ortho and para positions, though this effect is counteracted by the strong withdrawing effect of the nitro groups.

¹H NMR Chemical Shift Data

ProtonChemical Shift (δ, ppm)
Aromatic CH~8.3 - 8.6
Methoxy (OCH₃)~4.0
Methyl (CH₃)~2.5

¹³C NMR Chemical Shift Data

CarbonChemical Shift (δ, ppm)
C-OCH₃~150 - 160
C-NO₂~140 - 150
C-H~120 - 130
C-CH₃~130 - 140
OCH₃~60 - 70
CH₃~20

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample. sigmaaldrich.com The values presented are approximate ranges based on typical observations for similar compounds.

Advanced NMR Techniques for Complex Structural Analysis

For more complex molecules or to resolve ambiguities in ¹H and ¹³C spectra, advanced NMR techniques are employed. ipb.pt These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of proton networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons, which is invaluable for determining stereochemistry and conformation. ipb.pt

While specific advanced NMR data for this compound is not widely published, these techniques are standard for the unambiguous structural assignment of substituted aromatic compounds. science.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-saarland.de For this compound, MS can confirm the molecular weight and provide structural information through the analysis of fragmentation patterns. nih.gov The molecular ion peak (M⁺) for this compound would correspond to its molecular weight of 212.16 g/mol . nih.gov

Electron impact (EI) ionization, a common MS technique, often leads to extensive fragmentation of the molecule. uni-saarland.de The fragmentation of this compound is expected to follow characteristic pathways for nitroaromatic compounds and anisole (B1667542) derivatives. libretexts.org

Plausible Fragmentation Pathways:

Loss of a nitro group (-NO₂): A common fragmentation for nitroaromatics, resulting in a fragment ion at m/z 166.

Loss of a methyl radical (-CH₃) from the methoxy group: This would lead to a fragment at m/z 197.

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group: This rearrangement can produce a fragment at m/z 182.

Cleavage of the methoxy group: Loss of a methoxy radical (·OCH₃) would result in an ion at m/z 181.

Sequential loss of nitro groups and other small molecules: Further fragmentation can lead to a complex pattern of lower mass ions.

Table of Expected Fragment Ions:

m/zLost Fragment
197CH₃
182CH₂O
181OCH₃
166NO₂

Note: The relative intensities of these fragment ions depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound is characterized by the absorption bands corresponding to its constituent functional groups. The interpretation of these spectra is often aided by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies. scholarsresearchlibrary.com

Key Vibrational Modes and Their Expected Wavenumbers (cm⁻¹):

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch 3100 - 3000Stretching vibrations of the C-H bonds on the benzene (B151609) ring.
Aliphatic C-H Stretch 3000 - 2850Stretching vibrations of the C-H bonds in the methyl and methoxy groups.
Asymmetric NO₂ Stretch 1550 - 1500Strong absorption characteristic of nitro groups.
Symmetric NO₂ Stretch 1370 - 1330Strong absorption characteristic of nitro groups.
Aromatic C=C Stretch 1600 - 1450In-plane stretching of the carbon-carbon bonds in the benzene ring.
C-O-C Asymmetric Stretch 1275 - 1200Stretching of the ether linkage.
C-O-C Symmetric Stretch 1075 - 1020Stretching of the ether linkage.
C-N Stretch 890 - 860Stretching of the bond between the aromatic ring and the nitro group.
Aromatic C-H Out-of-Plane Bend 900 - 675Bending vibrations of the aromatic C-H bonds, sensitive to the substitution pattern.

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is influenced by the electronic transitions within the aromatic system and the attached functional groups. ijprajournal.com

The benzene ring itself has characteristic π → π* transitions. The presence of the methoxy group (an auxochrome) and the two nitro groups (chromophores) significantly modifies the spectrum. slideshare.net The methoxy group tends to shift the absorption to longer wavelengths (a bathochromic or red shift), while the nitro groups also cause a red shift and an increase in the intensity of the absorption (hyperchromic effect). slideshare.net

The electronic transitions in this compound are primarily of two types:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the methoxy and nitro groups) to a π* antibonding orbital of the aromatic ring. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths. upi.edu

For substituted nitrobenzenes, the interaction between the donor (methoxy) and acceptor (nitro) groups can lead to intramolecular charge-transfer (ICT) bands, which often appear at longer wavelengths and can extend into the visible region, potentially imparting color to the compound.

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not widely available in published literature, analysis of closely related structures provides insight into the expected findings. For instance, studies on substituted nitropyridines and dinitroanisoles reveal common structural features. mdpi.comcdnsciencepub.com In the case of 2-methoxy-3,5-dinitropyridine, a structurally similar compound, X-ray analysis showed that the molecule is not perfectly planar. cdnsciencepub.com The nitro groups and the methoxy group were observed to be rotated out of the plane of the aromatic ring, a common feature in sterically crowded nitroaromatic compounds. cdnsciencepub.com The conformation of the methoxy group is particularly notable, as it tends to orient itself to minimize steric repulsion with adjacent bulky nitro groups. cdnsciencepub.com A similar crystallographic investigation of this compound would be expected to elucidate the precise torsion angles of its nitro and methoxy substituents relative to the toluene (B28343) ring, providing a definitive solid-state geometry.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or impossible to measure experimentally. Quantum mechanical methods are employed to model the behavior of electrons and predict molecular structure, energy, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometry and calculating electronic properties with high accuracy. cnr.it Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to find the lowest energy structure of a molecule in the gas phase. science.govibb.waw.pl This process calculates the optimal bond lengths, bond angles, and dihedral angles by minimizing the energy of the system.

For this compound, a DFT optimization would provide a detailed picture of its geometry. While specific published data for this exact molecule is limited, the table below shows illustrative DFT-calculated geometric parameters for the related molecule 2,4-dinitroanisole (B92663) (DNAN), demonstrating the type of data obtained from such a study. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Dinitroanisole Structure based on DFT Calculations.

These calculations are fundamental, as the optimized geometry is the starting point for most other computational analyses, including frequency, NBO, and HOMO-LUMO calculations.

Natural Bond Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and hyperconjugation within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E2). ut.ac.ir For this compound, NBO analysis would reveal significant delocalization of electron density from the oxygen lone pairs of the methoxy group and the aromatic ring's π-system into the antibonding orbitals (π*) of the electron-withdrawing nitro groups. This charge delocalization is key to understanding the molecule's electronic structure and stability. Studies on analogous compounds like 4-tert-butyl-3-methoxy-2,6-dinitrotoluene have utilized NBO analysis to confirm the presence of these hyperconjugative interactions. orcid.org

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the nitro groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected near the hydrogen atoms of the methyl group and the aromatic ring, suggesting sites for nucleophilic attack.

HOMO-LUMO Orbital Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, making it more reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. researchgate.net These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

Table 2: Illustrative Global Reactivity Descriptors for a Nitroaromatic Compound Derived from HOMO-LUMO Energies.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.orgresearchgate.net After geometry optimization, a frequency calculation can be performed to predict the IR spectrum. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.), which aids in the assignment of experimental IR bands. uhcl.edu For this compound, this would allow for the definitive assignment of vibrations associated with the C-NO₂ stretches, aromatic ring modes, and methoxy group vibrations.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra. By comparing the predicted shifts with experimental data, such as that available in the PubChem database nih.gov, a confident assignment of each signal to a specific proton or carbon atom in the molecule can be achieved. This is especially useful for complex structures where spectral overlap can make assignments ambiguous. slideshare.net

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility involves the rotation of the methoxy group (-OCH₃) and the two nitro groups (-NO₂) relative to the benzene ring.

Table of Mentioned Compounds

Environmental Fate, Transport, and Biogeochemical Transformations of 4 Methoxy 3,5 Dinitrotoluene

Environmental Occurrence and Distribution in Contaminated Sites

Dinitrotoluenes (DNTs), a class of compounds to which 4-Methoxy-3,5-dinitrotoluene belongs, are not naturally occurring and are typically found at sites associated with the manufacturing and use of munitions. epa.govtandfonline.com Specifically, DNTs are common contaminants in the soil and waste streams near munitions manufacturing and processing facilities. epa.govnerc.ac.uk They can be deposited on military training ranges, leading to soil contamination. epa.govcdc.gov For instance, mean surface soil concentrations of 2,4-DNT have been found to range from less than 0.001 to 84 mg/kg at such sites. cdc.gov The distribution of these compounds is influenced by factors like topography and soil composition. researchgate.net While specific data on the occurrence of this compound is less common than for its isomer 2,4-DNT, the general patterns of DNT contamination provide a basis for understanding its potential presence in similar environments.

Transport Mechanisms in Soil and Water Systems

The movement of this compound through the environment is governed by its physical and chemical properties, which dictate its leaching potential and sorption behavior.

Leaching Potential and Groundwater Contamination

Dinitrotoluenes generally exhibit moderate water solubility and a relatively low tendency to evaporate, which means they can persist in water for extended periods unless degraded by other processes. epa.gov This persistence creates a potential for these compounds to be transported through surface water or to leach from the soil into groundwater. epa.govcdc.gov The relatively low octanol-water partition coefficients (log Kow) of DNT isomers, typically between 1.98 and 2.18, suggest a limited tendency to bioaccumulate but a higher potential for mobility in water. cdc.gov Consequently, releases of DNTs into water bodies are a significant concern for potential environmental contamination. epa.gov The potential for groundwater contamination is a recognized risk, as these compounds can migrate from contaminated soil into underlying aquifers. nerc.ac.ukcdc.gov

Sorption to Soil Organic Matter

The retention of dinitrotoluenes in soil is significantly influenced by the amount and chemical nature of soil organic matter (SOM). epa.govnih.gov Sorption, the process of a chemical binding to a solid phase like soil, is a key factor in determining its mobility. enviro.wiki For nonpolar organic compounds like DNTs, sorption is primarily associated with the organic matter content of the soil. enviro.wiki

Research on related dinitrotoluene compounds, such as 2,4-DNT, has shown that sorption is not solely dependent on the total organic carbon content but also on the chemical structure of the SOM. nih.govresearchgate.net Studies have indicated that the aliphatic domains within the SOM have a significant effect on the non-specific sorption of nitroaromatic contaminants. nih.govresearchgate.net Specifically, a strong positive correlation has been observed between the carbonyl carbon content of SOM and the sorption of 2,4-DNT. nih.govresearchgate.net Conversely, O-alkyl carbon content shows a negative correlation with sorption. nih.govresearchgate.net This suggests that soils with higher aliphatic and carbonyl content in their organic matter will have a greater capacity to retain dinitrotoluenes, thereby reducing their leaching potential.

Table 1: Factors Influencing Sorption of Dinitrotoluenes to Soil Organic Matter

SOM ComponentCorrelation with SorptionImplication for this compound Mobility
Total Organic CarbonPositiveHigher organic content generally leads to less mobility.
Aliphatic CarbonPositiveSoils rich in aliphatic organic matter will likely show stronger retention. nih.govresearchgate.net
Aromatic CarbonWeaker PositiveLess influential on sorption compared to aliphatic carbon. nih.govresearchgate.net
Carbonyl CarbonStrong PositiveA key functional group for binding dinitrotoluenes. nih.govresearchgate.net
O-Alkyl CarbonNegativeHigher content may lead to increased mobility. nih.govresearchgate.net

Abiotic Degradation Processes in the Environment

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For this compound, photolysis and reductive transformation by geochemical species are important abiotic degradation pathways.

Photolysis under Solar and UV Irradiation

Photolysis, the degradation of a compound by light, is a primary mechanism for the breakdown of dinitrotoluenes in the environment, particularly in oxygenated water. epa.gov DNTs are susceptible to direct photolysis in sunlight. nih.gov The photolysis of 2,4-dinitroanisole (B92663) (DNAN), a closely related compound, has been studied extensively and provides insights into the potential fate of this compound.

Under simulated solar and UV irradiation, DNAN degrades, and this process can be influenced by the presence of other compounds. canada.ca For example, in a mixture with other insensitive munitions constituents like NQ and NTO, the degradation rate of DNAN was found to be lower than when it was photolyzed individually. canada.ca Irradiation at 300 nm led to the degradation of about 50% of DNAN after 6 hours in one study. canada.ca

The photolysis of DNAN results in a variety of transformation products. enviro.wiki Studies have identified several photoproducts, including:

2-methoxy-5-nitrophenol (B41512) canada.caresearchgate.net

4-methoxy-3-nitrophenol (B81317) canada.caresearchgate.net

2,4-dinitrophenol (B41442) enviro.wikiresearchgate.net

Methoxy-dinitrophenols canada.ca

4-methoxy-3-nitroaniline (B184566) researchgate.net

2-methoxy-5-nitroaniline (B165355) researchgate.net

The formation of these products suggests that phototransformation involves mechanisms such as denitration and renitration. canada.ca

Table 2: Photodegradation of DNAN (a surrogate for this compound)

ConditionObservationReference
Artificial Solar Light (7 days)0.087 mmol L⁻¹ loss of DNAN in a mixture. canada.ca
UV Irradiation (300 nm, 6 hours)~50% degradation of DNAN in a mixture. canada.ca
Sunlight Simulator (Individual)Degradation rate constant of 0.262 d⁻¹. canada.ca
Sunlight Simulator (Mixture)Degradation rate constant of 0.137 d⁻¹. canada.ca

Reductive Transformation by Geochemical Species (e.g., Iron-Based Minerals)

In anaerobic environments, such as certain soils and sediments, the reductive transformation of nitroaromatic compounds by geochemical species is a significant degradation pathway. Iron-based minerals, which are common in many geological settings, can play a crucial role in this process.

Studies have shown that freshly precipitated iron minerals, such as green rust and magnetite, can effectively transform high explosives like TNT. researchgate.net The reduction of the nitro groups to amino groups is a key step in this transformation. For instance, the reduction of DNAN by mackinawite (FeS), a common iron sulfide (B99878) mineral, leads to the formation of its corresponding amine products, 2-methoxy-5-nitroaniline (MENA) and 4-methoxy-5-nitroaniline (iMENA). researchgate.net This reduction is a surface-mediated process. ufpe.br The transformation of DNAN has been observed to occur rapidly in the presence of these minerals. researchgate.net This suggests that in iron-rich, anoxic environments, the reductive transformation of this compound is a likely and important fate process.

Hydrolytic Stability

The proposed mechanism for the alkaline hydrolysis of DNAN involves the substitution of the methoxy (B1213986) group, which proceeds through the formation of a Meisenheimer complex. researchgate.netacs.org This intermediate is formed by the nucleophilic attack of a hydroxide (B78521) ion on the aromatic ring. For DNAN, this attack leads to the formation of 2,4-dinitrophenolate. acs.org It is plausible that this compound could undergo a similar base-catalyzed hydrolysis reaction. The rate of hydrolysis for dinitrotoluenes is generally considered negligible under typical environmental conditions. cdc.gov However, the presence of surface-active materials like pyrogenic carbonaceous matter (e.g., biochar, graphite) has been shown to promote the hydrolysis of DNAN and TNT even at neutral pH by concentrating reactants on their surfaces. researchgate.net

Biotic Degradation and Bioremediation Strategies

The biodegradation of nitroaromatic compounds has been observed in a variety of microorganisms, which utilize these substances as sources of carbon, nitrogen, or as electron acceptors in anaerobic respiration. Research has primarily focused on common environmental contaminants like DNT and DNAN.

Under anaerobic conditions, DNAN is readily biotransformed, with complete reduction often observed within days in environments like anaerobic sludge and certain soils. nsf.gov The microbial communities in such environments, which may include genera like Clostridium, are known to reduce nitroaromatic compounds. iwaponline.com Aerobic degradation of DNT isomers has also been extensively documented. Strains of Burkholderia, Hydrogenophaga, and Pseudomonas have been isolated that can mineralize 2,4-DNT or 2,6-DNT. dtic.milnih.gov For instance, Burkholderia sp. strain DNT can use 2,4-DNT as its sole source of carbon and energy. asm.org Fungi also play a role in these transformations; a Penicillium sp. (strain KH1) isolated from willow trees was shown to degrade DNAN in liquid culture. scispace.com White-rot fungi, such as Phanerochaete chrysosporium, are capable of degrading 2,4-DNT under aerobic conditions. cdc.gov

Given the structural similarities, it is likely that microorganisms from these genera could also be involved in the degradation of this compound.

Table 1: Microorganisms Involved in the Degradation of Related Nitroaromatic Compounds

Microorganism Genus/Species Related Compound Degraded Degradation Condition Reference(s)
Burkholderia sp. strain DNT 2,4-Dinitrotoluene (B133949) (2,4-DNT) Aerobic nih.govasm.org
Burkholderia cepacia 2,6-Dinitrotoluene (B127279) (2,6-DNT) Aerobic dtic.milnih.gov
Hydrogenophaga palleronii 2,6-Dinitrotoluene (2,6-DNT) Aerobic dtic.milnih.gov
Pseudomonas sp. 2,4-Dinitrotoluene (2,4-DNT) Aerobic cdc.gov
Clostridium sp. 2,4,6-Trinitrotoluene (B92697) (TNT) Anaerobic iwaponline.com
Penicillium sp. strain KH1 2,4-Dinitroanisole (DNAN) Aerobic scispace.com
Phanerochaete chrysosporium 2,4-Dinitrotoluene (2,4-DNT) Aerobic cdc.gov

The enzymatic transformation of nitroaromatic compounds primarily involves two types of reactions: the reduction of the nitro groups and the oxidation of other substituents, such as the methyl group.

Nitro Group Reduction: This is the most common initial step in the biodegradation of nitroaromatics under both anaerobic and aerobic conditions. The process is catalyzed by a class of enzymes known as nitroreductases. nih.gov These flavoenzymes facilitate the transfer of electrons, typically from NAD(P)H, to the nitro group. The reduction is a six-electron process that occurs in successive two-electron steps, transforming the nitro group (-NO₂) into a nitroso group (-NO), then a hydroxylamino group (-NHOH), and finally into an amino group (-NH₂). nih.govmdpi.com The formation of reactive nitroso and hydroxylamino intermediates is a key feature of this pathway. nsf.govnih.gov

Methyl Group Oxidation: In some aerobic bacteria, an alternative pathway exists where the degradation is initiated by the oxidation of the aromatic ring or its substituents. For example, the degradation of 2,4-DNT by Burkholderia sp. strain DNT is initiated by a 2,4-DNT dioxygenase, which oxidizes the aromatic ring and removes a nitro group to form 4-methyl-5-nitrocatechol. asm.org A subsequent monooxygenase then catalyzes the removal of the second nitro group. asm.org This oxidative pathway avoids the formation of potentially mutagenic amino derivatives. cdc.gov

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for sites contaminated with explosives. researchgate.netclu-in.org Studies on DNT and DNAN have demonstrated that various plants can take up and metabolize these compounds. researchgate.nettandfonline.com

The process typically involves the uptake of the contaminant from the soil or water by the plant roots, followed by translocation to other plant tissues. Inside the plant, the compounds are subjected to metabolic processes, often mirroring the pathways seen in microbes, such as the reduction of nitro groups. tandfonline.com These transformation products may then be conjugated with endogenous molecules like glucose or glutathione (B108866) and sequestered in the plant's vacuoles. tandfonline.com

However, the phytotoxicity of the compound can be a limiting factor. DNAN has been found to be more toxic to some grass species than TNT. tandfonline.com Research using barley (Hordeum vulgare) demonstrated the uptake of DNAN from a sand matrix. researchgate.net The use of in vitro plant tissue cultures is a valuable tool for investigating the metabolic capabilities of plants for contaminant degradation without interference from soil microorganisms. researchgate.net Plants considered for phytoremediation of sites contaminated with nitroaromatics are sometimes referred to as dinitrotoluene scavenger plants.

The biotransformation of nitroaromatic compounds like DNAN and DNT leads to a series of intermediate and final products. The primary pathway is the sequential reduction of the nitro groups.

For DNAN, the initial reduction can occur at either the ortho or para position, leading to the formation of 2-methoxy-5-nitroaniline (MENA, also known as 2-ANAN) or 4-methoxy-3-nitroaniline (iMENA, also known as 4-ANAN), respectively. iwaponline.comscispace.com Further reduction of the remaining nitro group yields 2,4-diaminoanisole (B165692) (DAAN). nsf.goviwaponline.com In addition to nitro reduction, other reactions such as O-demethylation (removal of the -OCH₃ group) and N-acetylation of the resulting amino groups have been observed, leading to a diverse array of metabolites. nsf.govscispace.com In some systems, reactive intermediates can couple to form larger molecules like azo-dimers. nsf.gov

Given its structure, the biotransformation of this compound would be expected to produce analogous intermediates. The reduction of one nitro group would yield aminonitrotoluene derivatives, and subsequent reduction would lead to a diaminomethoxy-toluene compound.

Toxicological Profiles and Mechanistic Investigations of 4 Methoxy 3,5 Dinitrotoluene

Molecular and Cellular Mechanisms of Toxicity

Genotoxicity and Mutagenicity Studies (e.g., DNA Adduct Formation)

The genotoxic and mutagenic potential of nitroaromatic compounds, including dinitrotoluenes, is a significant area of toxicological research. The metabolic activation of these compounds can lead to the formation of reactive intermediates that bind to cellular macromolecules like DNA, forming DNA adducts. These adducts can interfere with DNA replication and transcription, potentially leading to mutations and initiating carcinogenesis. nih.govberkeley.edu

Studies on related dinitrotoluene (DNT) isomers have provided insights into the mechanisms of their genotoxicity. For instance, the metabolism of DNTs can result in the formation of nitroso derivatives, which are considered mutagenic. scispace.com The biotransformation of DNTs by certain bacteria, such as Pseudomonas putida, can produce metabolites like methylnitroanilines, which have shown increased mutagenicity in the presence of a rat liver S9 mix, indicating they are promutagens. researchgate.net

Research on 2,6-dinitrotoluene (B127279) has demonstrated the formation of multiple DNA adducts in the liver of rats. researchgate.net The extent of DNA adduct formation has been correlated with the carcinogenic potency of different isomers and their organ-specific effects. researchgate.net For example, the higher carcinogenic activity of 3-methoxy-4-aminoazobenzene (B1195087) compared to its 2-methoxy isomer has been linked to both the quantity and nature of the DNA adducts formed. nih.gov

The 32P-postlabeling assay is a highly sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹ nucleotides. berkeley.edu This technique has been instrumental in studying the relationship between DNA adduct levels and the tumorigenicity of various carcinogens. berkeley.edu While the formation of DNA adducts is a strong indicator of genotoxic potential, the relationship between adduct levels and the induction of mutations can be complex and dose-dependent. nih.gov Studies with other genotoxic agents have shown a linear correlation between the number of DNA adducts and mutation frequencies. nih.gov

A chemical is generally classified as a mutagen if it induces genetic changes such as gene mutations or chromosomal aberrations. osti.gov The detection of chemical-specific DNA adducts provides evidence of a chemical's ability to interact with DNA, a key step in mutagenesis. osti.gov

Carcinogenicity Assessment and Classification

The carcinogenicity of dinitrotoluene isomers has been evaluated by various international and national agencies. The International Agency for Research on Cancer (IARC) has classified 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene as Group 2B carcinogens, meaning they are possibly carcinogenic to humans. cdc.gov In contrast, 3,5-dinitrotoluene (B12062) is classified as a Group 3 carcinogen, indicating it is not classifiable as to its carcinogenicity to humans due to inadequate evidence in both humans and experimental animals. cdc.govnih.gov

The U.S. Environmental Protection Agency (EPA) has classified a mixture of 2,4- and 2,6-dinitrotoluene as a probable human carcinogen (Group B2). cdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has designated the same mixture as an A3 carcinogen, which is a confirmed animal carcinogen with unknown relevance to humans. cdc.gov

The process of classifying a substance as a carcinogen often involves long-term animal studies. qub.ac.uk Substances are typically categorized based on the strength of evidence from human and animal studies. Category 2 substances are those regarded as carcinogenic to humans based on sufficient evidence from animal studies. qub.ac.uk The European Union also uses a classification system where substances with specific health effects, such as carcinogenicity, are assigned specific risk phrases. fao.org

Mechanisms of Oxidative Stress Induction

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage. nih.gov While direct studies on 4-methoxy-3,5-dinitrotoluene are limited, the broader class of nitroaromatic compounds is known to induce oxidative stress through various mechanisms.

The metabolism of nitroaromatic compounds can generate nitro anion radicals and other reactive species. scispace.com These reactive intermediates can participate in redox cycling, leading to the continuous production of superoxide (B77818) radicals and other ROS. This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular components such as lipids, proteins, and DNA. nih.gov

Oxidative stress is implicated in the pathogenesis of various diseases, including neurodegenerative disorders. nih.gov In the context of neurotoxicity, excessive ROS can lead to mitochondrial dysfunction, inflammation, and ultimately, apoptosis (programmed cell death) of neurons. nih.govresearchgate.net The activation of microglia, the resident immune cells of the central nervous system, by inflammatory stimuli can also lead to a burst of ROS production, creating a vicious cycle of inflammation and oxidative stress. nih.gov

While specific data on this compound is not available, studies on related compounds like 2,4-dinitrotoluene (DNT) have shown that its oxidation can be initiated by activators like zero-valent iron, leading to its degradation. cofferxm.com This suggests that redox processes play a crucial role in the transformation and potential toxicity of these compounds.

Effects on Specific Biological Systems and Organisms

Aquatic Organism Toxicity (e.g., Algae, Daphnids, Fish)

The toxicity of nitroaromatic compounds to aquatic organisms is a significant environmental concern. waterquality.gov.au Data on the aquatic toxicity of this compound is scarce, but studies on related dinitrotoluene (DNT) isomers and other nitroaromatic compounds provide valuable insights.

Toxicity tests on various aquatic species, including algae, daphnids (water fleas), and fish, are used to determine the potential environmental risk of chemicals. nih.govlib4ri.ch These tests measure endpoints such as mortality (LC50), immobilization (EC50), and effects on reproduction and growth. lib4ri.chenv.go.jp

For instance, studies on 2,4-dinitrotoluene have shown chronic toxicity to Daphnia magna at concentrations as low as 20 µg/L. waterquality.gov.au The toxicity of different DNT isomers can vary significantly. For example, 2,3-dinitrotoluene (B167053) has been reported to be two orders of magnitude more toxic to freshwater invertebrates and fish than 2,4-dinitrotoluene. waterquality.gov.au

The green alga Pseudokirchneriella subcapitata is a common species used in aquatic toxicity testing. vliz.be Studies with other chemicals have investigated the effects on algal growth, measuring parameters like the 72-hour median effective concentration (EC50). env.go.jp

The following table summarizes aquatic toxicity data for some dinitrotoluene isomers.

CompoundOrganismTest TypeEndpointValue (µg/L)Reference
2,4-DinitrotolueneDaphnia magnaChronicNOEC20 waterquality.gov.au
2,3-DinitrotolueneInvertebrates/FishAcute-More toxic than 2,4-DNT waterquality.gov.au

NOEC: No Observed Effect Concentration

Terrestrial Organism Toxicity (e.g., Earthworms, Plants)

The contamination of soil with nitroaromatic compounds from industrial activities poses a risk to terrestrial ecosystems. researchgate.net The toxicity of these compounds to soil-dwelling organisms like earthworms and to various plant species has been investigated.

Studies on the earthworm Eisenia andrei have shown that 2,4,6-trinitrotoluene (B92697) (TNT) can be lethal, with toxicity varying depending on the soil type. nih.gov The lethal concentration (LC50) over 14 days was found to be lower in forest soil compared to standard artificial soil, indicating that soil properties can influence the bioavailability and toxicity of the contaminant. nih.gov Other research has also highlighted the adverse effects of TNT on earthworm biomass and reproduction. researchgate.net

The phytotoxicity of dinitrotoluenes has been demonstrated in several plant species. For 2,4-dinitrotoluene, the median effective concentration (EC50) for shoot dry mass in plants like alfalfa, barnyard grass, and perennial ryegrass ranged from 8 to 229 mg/kg, depending on the plant species and soil properties. nih.gov The toxicity of 2,4-DNT was found to be inversely correlated with the organic matter content of the soil, suggesting that organic matter can reduce the bioavailability of the chemical to plants. nih.gov

The following table presents data on the terrestrial toxicity of some nitroaromatic compounds.

CompoundOrganismSoil TypeEndpointValue (mg/kg)Reference
2,4,6-TrinitrotolueneEisenia andreiForest Soil14-day LC50222.4 nih.gov
2,4,6-TrinitrotolueneEisenia andreiOECD Artificial Soil14-day LC50364.9 nih.gov
2,4-DinitrotolueneAlfalfa (Medicago sativa)Sandy LoamEC50 (Shoot Dry Mass)8 - 44 nih.gov
2,4-DinitrotolueneBarnyard Grass (Echinochloa crusgalli)Sandy LoamEC50 (Shoot Dry Mass)8 - 44 nih.gov
2,4-DinitrotoluenePerennial Ryegrass (Lolium perenne)Sandy LoamEC50 (Shoot Dry Mass)8 - 44 nih.gov
2,4-DinitrotolueneVarious PlantsClay LoamEC50 (Shoot Dry Mass)40 - 229 nih.gov

LC50: Lethal Concentration, 50% EC50: Median Effective Concentration

Mammalian Toxicity Endpoints (e.g., Hematopoietic System, Liver, Kidney, Reproductive Effects)

Detailed toxicological studies focusing specifically on this compound are not extensively available in public literature. However, based on its classification, it is considered toxic if swallowed, in contact with skin, or if inhaled. nih.gov It may also cause respiratory irritation. aksci.com To understand its potential mammalian toxicity, data from structurally related dinitrotoluene (DNT) isomers and other nitroaromatic compounds are often used as surrogates. The primary targets of DNT toxicity are consistently identified as the hematopoietic system, liver, and the male reproductive system, with some isomers also affecting the kidneys and nervous system. nih.govnih.govhealth.mil

Hematopoietic System: Exposure to various DNT isomers is well-documented to cause hematological effects, including methemoglobinemia (a condition where an abnormal amount of methemoglobin is produced), anemia, and compensatory erythropoiesis (the formation of new red blood cells). nih.govhealth.mil These effects are hallmarks of toxicity for many nitroaromatic compounds. nih.gov In comparative studies on rats, 2,5-DNT and 2,4-DNT were the primary isomers to cause decreases in red blood cell counts. cdc.gov Studies on 2,4-dinitroanisole (B92663) (DNAN), a methoxy-dinitrated compound, also report anemia as a toxic effect in subchronic studies in rats. dtic.mil

Liver: The liver is a significant target organ for DNT toxicity. epa.gov Animal studies have shown that 2,4-DNT and 2,6-DNT are hepatocarcinogens in rats. epa.gov Effects such as hepatocellular changes, altered liver weights, and increased liver enzymes have been observed following exposure to DNTs. health.mil In bullfrogs, exposure to 2,4-DNT and 2,6-DNT resulted in liver necrosis. researchgate.net

Kidney: Kidney toxicity has been noted with some DNT isomers. Technical grade DNT exposure in rats has been associated with toxic nephropathy, and there is evidence suggesting a link between DNT exposure and renal cell cancer in humans. nih.gov In a 14-day study in rats, 3,4-DNT was found to affect the kidneys. cdc.gov Similarly, studies in rats and mice exposed to DNT have shown the formation of kidney tumors. epa.gov

Reproductive Effects: Adverse effects on the male reproductive system are a critical endpoint for DNT toxicity. cdc.gov Exposure to technical grade DNT and the 2,6-DNT isomer has been shown to induce testicular atrophy, decreased spermatogenesis, and even complete cessation of sperm production (aspermatogenesis) in rats, mice, and dogs. health.milcdc.gov In a 14-day study, 3,5-DNT was identified as having the most potent effects on reproductive tissues in rats. cdc.gov A significant reduction in sperm count and normal sperm morphology was observed in one study of workers chronically exposed to 2,4-dinitrotoluene. epa.gov Furthermore, studies on related compounds like 2,4-dinitroanisole (DNAN) and musk ambrette (a substituted dinitroanisole) also report testicular atrophy as a key finding. dtic.milindustrialchemicals.gov.au

Table 1: Summary of Key Mammalian Toxicity Endpoints for Dinitrotoluene (DNT) Isomers Data primarily from animal studies, often in rats and dogs.

Target Organ System Observed Toxic Effects Key DNT Isomers Implicated Citations
Hematopoietic Methemoglobinemia, Anemia, Reticulocytosis, Hemosiderosis 2,4-DNT, 2,5-DNT, 2,6-DNT nih.govnih.govhealth.milcdc.gov
Liver Hepatocellular changes, Necrosis, Increased enzyme levels, Tumors 2,4-DNT, 2,6-DNT health.milepa.govepa.govresearchgate.net
Kidney Toxic nephropathy, Tumors Technical DNT, 3,4-DNT cdc.govepa.govnih.gov
Reproductive Testicular atrophy, Decreased spermatogenesis, Aspermatogenesis 2,4-DNT, 2,6-DNT, 3,5-DNT nih.govhealth.milcdc.govcdc.gov
Nervous System Weakness, Abnormal gait, Paralysis 2,4-DNT, 2,6-DNT, 3,5-DNT nih.govhealth.mil

Structure-Toxicity Relationships for Methoxy-Dinitrotoluene Derivatives

The toxicity of dinitrotoluene derivatives is highly dependent on their molecular structure, specifically the number and position of nitro groups and the nature of other substituents on the benzene (B151609) ring.

Research has revealed significant differences in the toxic and carcinogenic activities among the six DNT isomers. nih.gov For instance, 2,6-DNT is a more potent hepatocarcinogen in rats than 2,4-DNT, which is the major component of technical grade DNT. epa.govnih.gov The metabolic activation pathways differ between isomers, leading to varying degrees of genotoxicity in target organs. nih.gov A 14-day comparative study in rats highlighted these isomer-specific differences across multiple endpoints, with 3,5-DNT showing the most pronounced effects on the reproductive system, while 2,5-DNT was most potent in affecting red blood cells. cdc.gov Another study noted that 3,5-DNT was the most potent of all DNT isomers in terms of acute oral toxicity in rats and mice. researchgate.net

The introduction of a methoxy (B1213986) group, as seen in this compound, is expected to significantly influence the compound's metabolism and toxicity. In the related compound 2,4-dinitroanisole (DNAN), the methoxy group undergoes oxidative cleavage, metabolizing the compound in vivo to 2,4-dinitrophenol (B41442) (DNP). health.miltera.org This metabolic pathway is critical, as DNP is a well-known toxicant that uncouples oxidative phosphorylation. The acute toxicity of DNAN (oral LD50 in rats of 199 mg/kg) is notably higher than that of 2,4,6-trinitrotoluene (TNT). health.milresearchgate.net This suggests that the presence and metabolic fate of the methoxy group can increase the hazard of a nitroaromatic compound.

Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are used to predict the properties and toxicity of nitroaromatic compounds based on their molecular structure. researchgate.netunc.edu These models help in understanding how different structural fragments contribute to toxicity, identifying features that increase or decrease the toxic potential. nih.govresearchgate.net For instance, such analyses have been used to identify structural alerts for toxicity and to design safer chemical alternatives by modifying the structure of highly toxic compounds. nih.govresearchgate.net

Table 2: Comparative Toxicity of DNT Isomers in a 14-Day Rat Study Data adapted from Lent et al. (2012a) as cited in the ATSDR Toxicological Profile for Dinitrotoluenes.

DNT Isomer Primary Target Organ(s) / Most Sensitive Endpoint(s) Citation
2,3-DNT Kidney and Spleen cdc.gov
2,4-DNT Hematopoietic System and Nervous System cdc.gov
2,5-DNT Hematopoietic System (most potent for RBC effects) cdc.gov
2,6-DNT Liver and Hematopoietic System cdc.gov
3,4-DNT Hematopoietic System and Kidneys cdc.gov
3,5-DNT Reproductive System (most potent) and Nervous System cdc.gov

Environmental Health Risk Assessment Methodologies

The environmental health risk assessment for nitroaromatic compounds like this compound follows a structured, multi-step process designed to estimate the potential impact on human health from environmental hazards. nih.gov This framework is broadly applicable to chemical substances and is crucial for regulatory and site management decisions. epa.govnih.gov The process is generally partitioned into four steps:

Hazard Identification: This step aims to determine whether a chemical can cause adverse health effects. For nitroaromatic compounds, this involves a thorough review of toxicological data from animal studies (in vivo), cell-based tests (in vitro), and available human data from occupational or accidental exposures. nih.govcdc.gov For data-poor chemicals like this compound, this step heavily relies on read-across approaches from structurally similar compounds (analogues) like other DNT isomers and dinitroanisoles, as well as predictions from (Q)SAR models. researchgate.netnih.gov The primary hazards associated with the DNT class include carcinogenicity, reproductive toxicity, and damage to the hematopoietic and nervous systems. nih.govepa.govcdc.gov

Dose-Response Assessment: This step quantifies the relationship between the magnitude of exposure (dose) and the probability of an adverse health effect (response). epa.gov Toxicologists determine a "point of departure" (PoD) from experimental data, such as the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL). cdc.gov To derive a safe exposure level for humans, such as an oral Reference Dose (RfD) or an inhalation Reference Concentration (RfC), the PoD is divided by uncertainty factors. These factors account for variability between species (animal to human) and within the human population. cdc.gov For example, the RfD for 2,4-DNT is 0.002 mg/kg/day, based on effects on the nervous system, blood, and liver in dogs. epa.gov

Exposure Assessment: This step evaluates the potential for human contact with the chemical. It identifies the sources of the compound (e.g., manufacturing facilities, contaminated waste sites), the environmental media it may be found in (air, water, soil), and the routes of exposure (inhalation, dermal contact, ingestion). nih.govcdc.gov The assessment also characterizes the exposed populations, their activities, and the magnitude, frequency, and duration of exposure. nih.gov For DNTs, occupational settings and populations near contaminated sites are of primary concern. nih.govepa.govnih.gov

Risk Characterization: This final step integrates the information from the previous three steps to produce a quantitative or qualitative estimate of the health risk. epa.gov For non-cancer effects, the risk is often characterized by comparing the estimated human exposure to the RfD or RfC; a ratio greater than one suggests a potential for adverse effects. For carcinogenic effects, the risk is often expressed as the probability of an individual developing cancer over a lifetime of exposure, calculated using a cancer slope factor derived from the dose-response assessment. epa.gov The EPA has classified the mixture of 2,4- and 2,6-DNT as a probable human carcinogen (Group B2). epa.gov

Applications and Advanced Materials Research Involving 4 Methoxy 3,5 Dinitrotoluene and Its Derivatives

Role as a Chemical Intermediate in Organic Synthesis

4-Methoxy-3,5-dinitrotoluene, also known by synonyms such as 4-Methyl-2,6-dinitroanisole and 1-Methoxy-4-methyl-2,6-dinitrobenzene, is a significant chemical intermediate in the field of organic synthesis. tcichemicals.com Its molecular structure, featuring a toluene (B28343) ring activated by a methoxy (B1213986) group and substituted with two nitro groups, provides a versatile platform for the synthesis of more complex molecules. The high reactivity conferred by the nitro groups makes it a valuable precursor for a variety of chemical transformations. cymitquimica.com

The compound's utility as a building block is demonstrated in its application for producing specialty chemicals, including agrochemicals and dyes. The reactive sites on the aromatic ring and the functional groups themselves allow for a range of reactions. Key chemical reactions involving similar nitroaromatic structures include reduction of the nitro groups to form amino derivatives and nucleophilic substitution of the methoxy group. cymitquimica.com These transformations open pathways to a wide array of substituted aromatic compounds.

Research has pointed towards the potential use of this compound and its derivatives in the synthesis of heterocyclic compounds and in pharmaceutical research. cymitquimica.com The functional groups present—methoxy, methyl, and nitro groups—can be chemically modified to build intricate molecular architectures necessary for biologically active molecules and advanced materials. For instance, the reduction of the nitro groups can yield diamino-methoxy-toluene derivatives, which are important scaffolds in medicinal chemistry.

Table 1: Reactivity of Functional Groups in this compound

Functional Group Potential Reactions Resulting Products
Nitro Groups (-NO₂) Reduction (e.g., with catalytic hydrogenation or reducing agents like SnCl₂) Amino Groups (-NH₂)
Methoxy Group (-OCH₃) Nucleophilic Substitution (e.g., with strong nucleophiles) Substituted ethers or phenols

Research in Energetic Materials and Explosives Chemistry

The dinitrotoluene scaffold is fundamental in the chemistry of energetic materials. While 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,6-dinitrotoluene (B127279) (2,6-DNT) are the most common isomers, derivatives like this compound are of interest in specialized research areas within this field.

The industrial production of 2,4,6-trinitrotoluene (B92697) (TNT), a benchmark explosive, is a multi-step process that involves the nitration of toluene. wikipedia.org The second step of this process yields dinitrotoluene (DNT). wikipedia.orgatamanchemicals.com This DNT, typically a mixture of isomers, is then subjected to a final nitration step using a potent nitrating agent, such as an anhydrous mixture of nitric acid and oleum, to produce TNT. wikipedia.org

Specifically, 2,4-dinitrotoluene is a primary precursor that is renitrated to form TNT. atamanchemicals.comnih.gov 3,5-Dinitrotoluene (B12062) is also utilized as a starting material for further nitration to trinitrotoluene. nih.gov As a dinitrotoluene derivative, this compound fits within this class of precursor molecules. Although it is not a common starting material for large-scale TNT synthesis, its dinitro-substituted toluene core makes it a candidate for conversion to higher nitrated analogues. The presence of the methoxy group (-OCH₃) would influence the conditions required for further nitration, potentially affecting the reaction's regioselectivity and kinetics compared to standard DNT isomers. Research into the nitration of various substituted toluenes is crucial for developing new energetic materials with tailored properties. google.com

In modern energetic materials research, there is a significant drive to develop insensitive munitions (IM) that are less susceptible to accidental detonation than traditional explosives like TNT. dtic.mil Key compounds in many IM formulations include 2,4-dinitroanisole (B92663) (DNAN) and 3-nitro-1,2,4-triazol-5-one (NTO). dtic.miloup.com

The contextual relevance of this compound to IM research stems from its close structural similarity to DNAN. DNAN is 1-methoxy-2,4-dinitrobenzene, an aromatic compound containing a methoxy group and two nitro groups. oup.com this compound (2-methoxy-5-methyl-1,3-dinitrobenzene) shares this core methoxy-dinitroaromatic structure. nih.gov This similarity makes it a valuable compound for comparative studies in the development and characterization of IM technologies. Research into the stability, degradation pathways, and environmental fate of DNAN often involves studying related compounds to understand structure-property relationships. dtic.milcanada.cadtic.mil For example, studies on the biodegradation and photolysis of DNAN have identified various transformation products, including aminonitroanisoles and methoxy-nitrophenols. oup.comcanada.ca The behavior of this compound under similar conditions could provide crucial data on how substituent positioning affects the properties of this class of energetic materials.

Table 2: Structural Comparison of this compound and DNAN

Compound IUPAC Name Molecular Formula Key Structural Features Relevance to IM
This compound 2-Methoxy-5-methyl-1,3-dinitrobenzene C₈H₈N₂O₅ Methoxy, Methyl, two Nitro groups Structural analogue for research

Other Potential Applications in Specialty Chemicals and Materials Science

Beyond its role in energetic materials research, this compound and its derivatives have potential applications in other areas of specialty chemicals and materials science. As a functionalized nitroaromatic compound, it serves as a versatile intermediate.

Its established use as a precursor for agrochemicals and dyes highlights its utility in creating complex organic molecules with specific functions. The presence of multiple reactive sites allows for the synthesis of a diverse range of end products.

Furthermore, the broader family of substituted dinitrotoluenes has found application in various niche areas. For example, the structurally related compound 4-tert-Butyl-3-methoxy-2,6-dinitrotoluene is known as Musk Ambrette, a synthetic fragrance once used in perfumes and cosmetics. thieme-connect.denoaa.gov This suggests that other derivatives of methoxy-dinitrotoluene could be explored for applications in the fragrance and flavor industry, pending toxicological assessment.

In the field of materials science, research into nitroaromatic compounds is ongoing, with investigations into their potential for creating novel polymers, functional materials, and even compounds for medicinal chemistry. noaa.gov The unique electronic properties conferred by the nitro and methoxy groups can be harnessed to design materials with specific optical, electronic, or chemical sensing capabilities.

Analytical Chemistry Methodologies for 4 Methoxy 3,5 Dinitrotoluene

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of DNT isomers, offering high-resolution separation and sensitive quantification. The methodologies described for other DNTs are directly applicable to 4-Methoxy-3,5-dinitrotoluene, with adjustments to account for its specific physicochemical properties, such as polarity and volatility, which are influenced by the methoxy (B1213986) group.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile nitroaromatic compounds. For this compound, GC offers a reliable method for separation from other isomers and contaminants. Commercial suppliers of this compound often specify GC as the method for purity analysis. tcichemicals.com

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds like nitroaromatics. This makes GC-ECD an excellent choice for trace-level detection of this compound in environmental samples. epa.gov For dinitrotoluenes, detection limits in the picogram range are achievable.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantification but also structural confirmation. agilent.comicm.edu.pl This is particularly valuable for distinguishing between isomers. The fragmentation pattern of this compound in the mass spectrometer would be unique due to the presence and position of the methoxy and nitro groups, allowing for its unambiguous identification. While specific studies on this compound are scarce, analysis of other nitrotoluenes by GC-MS is well-documented. researchgate.net

Table 1: Representative GC Parameters for Dinitrotoluene Analysis Note: These are general parameters and would require optimization for this compound.

ParameterTypical Setting
ColumnDB-5 or equivalent (5% phenyl-methylpolysiloxane)
Injector Temperature250 °C
Oven ProgramInitial temp 60°C, ramp to 280°C
Carrier GasHelium or Nitrogen
DetectorECD or MS
Detector Temperature300 °C (ECD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds, particularly those that may be thermally labile. cdc.govnih.gov For this compound, reversed-phase HPLC with ultraviolet (UV) detection is the most probable method of choice.

The presence of nitro groups and the aromatic ring in this compound results in strong UV absorbance, allowing for sensitive detection. The specific wavelength of maximum absorbance would need to be determined experimentally but is expected to be in the range of 200-300 nm, typical for nitroaromatic compounds. HPLC methods have been developed for various DNT isomers, and these can be adapted for this compound. nih.gov

Table 2: Illustrative HPLC Conditions for Dinitrotoluene Separation Note: These conditions are illustrative and would need to be optimized for the specific analysis of this compound.

ParameterTypical Condition
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol/Water or Acetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10-20 µL

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening tool for the qualitative analysis of nitroaromatic compounds. cdc.govfishersci.com It can be used to quickly check for the presence of this compound in a sample, monitor the progress of a chemical reaction, or as a preliminary step before more sophisticated analysis. researchgate.netresearchgate.net The separation on a TLC plate is based on the compound's polarity. Visualization can be achieved under UV light or by using a suitable staining reagent. fishersci.com

Spectrophotometric Methods for Detection

Spectrophotometric methods, particularly UV-Visible spectrophotometry, can be utilized for the quantification of this compound in simple matrices where interfering substances are not present. nih.gov The method relies on measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance and using a calibration curve to determine its concentration. While simple and accessible, this method lacks the specificity of chromatographic techniques. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides the highest level of selectivity and sensitivity for the analysis of this compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of compounds in complex matrices. researchgate.net It offers excellent selectivity through the use of multiple reaction monitoring (MRM), which can effectively eliminate matrix interferences. This would be the method of choice for the trace analysis of this compound in challenging samples like soil extracts or biological fluids.

GC-MS: As previously mentioned, GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. agilent.comicm.edu.pl Its application to this compound would provide both retention time and mass spectral data, leading to a high degree of confidence in the identification and quantification of the analyte.

Sample Preparation and Extraction Methodologies for Diverse Matrices (e.g., Air, Water, Soil)

The effective extraction of this compound from various environmental matrices is a critical first step for accurate analysis. The choice of extraction method depends on the matrix and the target analyte's properties.

Air: For air sampling, adsorption onto a solid sorbent material followed by solvent desorption is a common approach for dinitrotoluenes. cdc.govosha.gov The desorbed sample can then be analyzed by GC or HPLC.

Water: Liquid-liquid extraction (LLE) with a suitable organic solvent, such as dichloromethane, is a standard method for extracting dinitrotoluenes from water samples. cdc.gov Solid-phase extraction (SPE) offers an alternative that uses less solvent and can provide a more concentrated and cleaner extract.

Soil: For soil and sediment samples, methods like sonication-assisted solvent extraction or pressurized fluid extraction (PFE) are effective in isolating dinitrotoluenes. cdc.gov The choice of solvent is critical and is typically a polar organic solvent or a mixture of solvents.

Table 3: Common Extraction Techniques for Dinitrotoluenes from Various Matrices Note: The selection of the method would depend on the specific characteristics of the sample and the analytical technique to be used for this compound.

MatrixExtraction MethodCommon Solvents
AirSolid Phase Adsorption/Solvent DesorptionAcetone, Acetonitrile
WaterLiquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Dichloromethane, Ethyl Acetate (B1210297)
SoilSonication, Pressurized Fluid Extraction (PFE)Acetonitrile, Acetone/Hexane

Method Validation and Quality Control in Analytical Studies

The validation of analytical methods is crucial to ensure the reliability and accuracy of data. For nitroaromatic compounds, including isomers of dinitrotoluene, validation is typically performed in accordance with guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov Method validation ensures that the analytical procedure is suitable for its intended purpose.

Key parameters evaluated during method validation for dinitrotoluene isomers and related compounds include:

Accuracy: This is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For dinitrotoluene isomers, acceptable mean percentage recovery generally falls within specific ranges depending on the concentration. pom.go.id

Precision: Precision is the measure of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements.

Linearity: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. A correlation coefficient (r²) close to 1.0 indicates good linearity. pom.go.id

Specificity and Selectivity: This is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample. For isomeric compounds like dinitrotoluenes, chromatographic separation is key to achieving selectivity. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Quality control (QC) procedures are implemented to ensure that the analytical method remains valid over time. This involves the routine analysis of QC samples, such as blanks, calibration standards, and spiked samples. utec-corp.com For the analysis of explosives and related compounds, established protocols like the EPA SW-846 Method 8330A provide detailed guidance on quality control measures. epa.gov

Table 1: Typical Method Validation Parameters for the Analysis of Dinitrotoluene Isomers

ParameterTypical Acceptance CriteriaDescription
Accuracy (Recovery) 80-120%The percentage of a known amount of analyte recovered from a spiked sample.
Precision (RSD) < 15-20%The relative standard deviation of replicate measurements.
Linearity (r²) > 0.995The correlation coefficient of the calibration curve.
Selectivity Baseline resolution of peaksThe ability to distinguish the analyte from other compounds.

This table presents generalized acceptance criteria based on common analytical practices for related compounds.

Detection Limits and Sensitivity Considerations

The sensitivity of an analytical method for this compound would be influenced by the choice of analytical technique and the sample matrix. For related dinitrotoluene isomers, a range of detection limits has been reported using various instrumental methods.

Common analytical techniques for the detection of dinitrotoluenes include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. epa.govepa.gov

Gas Chromatography (GC): GC is frequently used with an Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds like nitroaromatics. cdc.govepa.gov GC coupled with Mass Spectrometry (GC/MS) provides high selectivity and structural information, which is valuable for isomer differentiation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with Ultraviolet (UV) detection is a common method for analyzing nitroaromatic compounds. plos.orgnih.gov Coupling HPLC with Mass Spectrometry (HPLC/MS) can enhance sensitivity and selectivity.

The detection limits for various dinitrotoluene isomers are presented in the table below. These values can serve as an estimate for the detection limits that might be achievable for this compound. It is important to note that detection limits are matrix-dependent and can vary between laboratories and instrument setups. For instance, a method for determining DNT isomers in seawater using high-resolution electron-capture gas chromatography reported detection limits in the range of 0.031 to 0.17 µg/L. rsc.org In another study focusing on drinking water, GC with an ECD achieved detection limits of 0.04 µg/L for 2,4-DNT and 0.003 µg/L for 2,6-DNT. cdc.gov HPLC-based methods have also demonstrated high sensitivity, with detection limits for DNT isomers ranging from 0.62 to 1.32 µg/L using a phenyl-3 column. plos.orgnih.gov For trace analysis, HPLC with electrochemical detection has achieved detection limits as low as 1 to 40 pg/L for DNTs in groundwater. cdc.gov

Table 2: Reported Detection Limits for Various Dinitrotoluene Isomers

CompoundAnalytical MethodMatrixLimit of Detection (LOD)
2,3-Dinitrotoluene (B167053)GC-ECDSeawater0.045 µg/L rsc.org
2,4-Dinitrotoluene (B133949)GC-ECDDrinking Water0.04 µg/L cdc.gov
2,4-DinitrotolueneHPLC-UV (Diol column)Water/Acetonitrile0.78 µg/L plos.orgnih.gov
2,4-DinitrotolueneRP-HPLCWastewater10 µg/L epa.gov
2,5-DinitrotolueneGC-ECDSeawater0.031 µg/L rsc.org
2,6-Dinitrotoluene (B127279)GC-ECDDrinking Water0.003 µg/L cdc.gov
2,6-DinitrotolueneGC/MS-6 ng/mL researchgate.net
2,6-DinitrotolueneHPLC-UV (Diol column)Water/Acetonitrile1.17 µg/L plos.orgnih.gov
3,4-DinitrotolueneGC-ECDSeawater0.12 µg/L rsc.org
3,5-Dinitrotoluene (B12062)GC-ECDSeawater0.17 µg/L rsc.org

Factors that can influence the sensitivity of the analysis include the sample preparation method, the choice of detector, and the presence of interfering substances in the matrix. For trace analysis of nitroaromatic compounds, sample pre-concentration techniques are often employed to enhance sensitivity. researchgate.net

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-Methoxy-3,5-dinitrotoluene in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use closed systems and local exhaust ventilation to minimize inhalation exposure. Safety showers and eye-wash stations must be accessible .
  • Personal Protective Equipment (PPE) : Wear dust-resistant gloves (e.g., nitrile), protective eyewear, and flame-retardant lab coats. Use NIOSH-approved respirators for dust control .
  • Storage : Store in tightly sealed containers away from oxidizers, heat, and ignition sources. Regularly inspect containers for degradation .
  • Disposal : Dispose via certified hazardous waste handlers. Neutralize residues under controlled conditions (e.g., incineration with scrubbers) .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :

  • Route 1 : Nitration of 2,6-dichlorotoluene followed by methoxylation with CH3O<sup>-</sup>. This yields 2,6-dimethoxy-3,5-dinitrotoluene (DMDNT) with ~88% purity .
  • Route 2 : Direct nitration of p-methylanisole using mixed acid (HNO3/H2SO4). Key parameters include temperature control (<5°C) to avoid byproduct formation .
  • Table :
MethodReagentsYieldPurity
Nitration + MethoxylationHNO3, CH3ONa88.36%96.90%
Direct NitrationMixed acid, p-methylanisole98.40%99.79%

Q. Which analytical techniques validate the purity and structure of this compound?

  • Methodological Answer :

  • FT-IR : Confirms nitro (1520–1350 cm<sup>-1</sup>) and methoxy (2850–2960 cm<sup>-1</sup>) functional groups .
  • <sup>1</sup>H-NMR : Peaks at δ 2.5–3.0 ppm (aromatic CH3) and δ 3.8–4.0 ppm (OCH3) verify substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion [M]<sup>+</sup> at m/z 243 (C8H7N2O5) with fragmentation patterns for nitro groups .

Advanced Research Questions

Q. How can the methoxylation step in synthesis be optimized to enhance yield and purity?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous toluene to reduce hydrolysis of CH3O<sup>-</sup>. Evidence shows 88% yield in toluene vs. <70% in polar solvents .
  • Catalyst : Add catalytic CuCl to accelerate substitution. Pilot studies report 5–10% yield improvement .
  • Reaction Monitoring : Track methoxylation via HPLC (C18 column, acetonitrile/water mobile phase) to terminate reactions at >95% conversion .

Q. What strategies mitigate explosion risks during synthesis and handling?

  • Methodological Answer :

  • Small-Scale Batches : Limit reaction scales to <10 g to reduce thermal runaway risks .
  • Dilution : Use inert solvents (e.g., dichloromethane) to dilute reactive intermediates .
  • Shock Avoidance : Mechanically stir mixtures to prevent localized hot spots. Avoid glass equipment prone to friction sparks .

Q. How do structural isomers of dinitrotoluene influence the reactivity of this compound?

  • Methodological Answer :

  • Steric Effects : The 3,5-dinitro configuration creates steric hindrance, reducing electrophilic substitution rates compared to 2,4-DNT .
  • Electron Withdrawal : Nitro groups at 3,5-positions increase electron deficiency at the methyl position, enhancing susceptibility to nucleophilic attack (e.g., in polymer precursor synthesis) .
  • Comparative Data :
IsomerReactivity with NH3 (k, L/mol·s)Thermal Stability (°C)
3,5-DNT0.45180–200
2,4-DNT1.20150–170

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.